7-Chloro-5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[7-CHLORO-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a chlorinated phenyl group, and a piperazine ring. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
The synthesis of 1-[7-CHLORO-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE typically involves multi-step synthetic routesThe reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the cyclization and substitution reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced triazoloquinazoline compounds.
Scientific Research Applications
1-[7-CHLORO-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[7-CHLORO-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar compounds to 1-[7-CHLORO-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE include other triazoloquinazoline derivatives. These compounds share the triazoloquinazoline core but differ in their substituents, which can significantly alter their chemical and biological properties. Examples include:
- N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 7-chloro-N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
These compounds are unique due to their specific substituents, which can enhance or diminish their activity in various applications.
Properties
Molecular Formula |
C28H27ClN6 |
---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
7-chloro-5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(3-methylphenyl)triazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C28H27ClN6/c1-18-6-4-8-21(16-18)26-28-30-27(23-17-22(29)10-11-25(23)35(28)32-31-26)34-14-12-33(13-15-34)24-9-5-7-19(2)20(24)3/h4-11,16-17H,12-15H2,1-3H3 |
InChI Key |
PHWRLQGPEZNWMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C6=CC=CC(=C6C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.